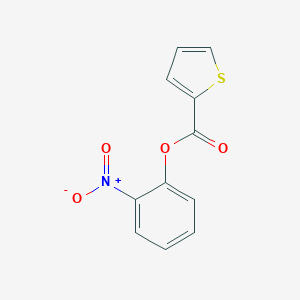
2-Nitrophenyl 2-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitrophenyl 2-thiophenecarboxylate, also known as NPTC, is a synthetic compound that has been used in scientific research for several years. This compound belongs to the class of nitrophenyl esters and is widely used as a substrate for enzymes that catalyze carboxylesterase activity. The purpose of
Mecanismo De Acción
The mechanism of action of 2-Nitrophenyl 2-thiophenecarboxylate is based on the hydrolysis of the ester bond by carboxylesterases, which results in the release of 2-nitrophenol and thiophene-2-carboxylic acid. The hydrolysis reaction is followed by the formation of a yellow-colored product, 2-nitrophenolate ion, which can be measured spectrophotometrically at 405 nm.
Biochemical and Physiological Effects
2-Nitrophenyl 2-thiophenecarboxylate has no known biochemical or physiological effects on living organisms. This compound is not metabolized in vivo and is excreted unchanged in the urine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Nitrophenyl 2-thiophenecarboxylate in lab experiments are its high specificity and sensitivity for carboxylesterase activity assays. This compound is also easy to use and can be measured spectrophotometrically, which makes it a reliable and efficient tool for measuring carboxylesterase activity. The limitations of using 2-Nitrophenyl 2-thiophenecarboxylate are its potential toxicity and instability in aqueous solutions. This compound should be handled with care and stored in a dry and dark place.
Direcciones Futuras
For the use of 2-Nitrophenyl 2-thiophenecarboxylate in scientific research include the development of new methods for measuring carboxylesterase activity, the identification of new carboxylesterase inhibitors and activators, and the investigation of the role of carboxylesterases in drug metabolism and toxicity. Additionally, the use of 2-Nitrophenyl 2-thiophenecarboxylate in environmental studies, such as the measurement of carboxylesterase activity in aquatic organisms, is an area of potential research.
Métodos De Síntesis
The synthesis of 2-Nitrophenyl 2-thiophenecarboxylate is achieved by reacting 2-nitrophenol with thiophene-2-carboxylic acid in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in anhydrous dichloromethane at room temperature for several hours. The resulting product is then purified by column chromatography using a suitable solvent system.
Aplicaciones Científicas De Investigación
2-Nitrophenyl 2-thiophenecarboxylate is a widely used substrate for carboxylesterase activity assays in various scientific research fields, including drug discovery, toxicology, and environmental science. This compound is used to measure the activity of carboxylesterases, which are enzymes that play an important role in the metabolism of drugs, xenobiotics, and endogenous compounds. The measurement of carboxylesterase activity is crucial in understanding the pharmacokinetics and toxicology of drugs and chemicals.
Propiedades
Fórmula molecular |
C11H7NO4S |
|---|---|
Peso molecular |
249.24 g/mol |
Nombre IUPAC |
(2-nitrophenyl) thiophene-2-carboxylate |
InChI |
InChI=1S/C11H7NO4S/c13-11(10-6-3-7-17-10)16-9-5-2-1-4-8(9)12(14)15/h1-7H |
Clave InChI |
GPAHVISEVVHWOQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC(=O)C2=CC=CS2 |
SMILES canónico |
C1=CC=C(C(=C1)[N+](=O)[O-])OC(=O)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



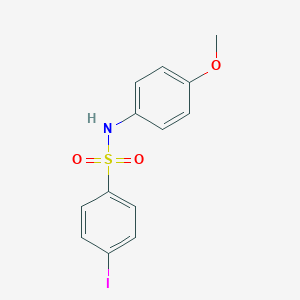
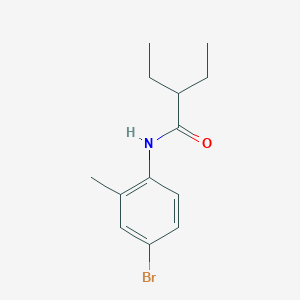
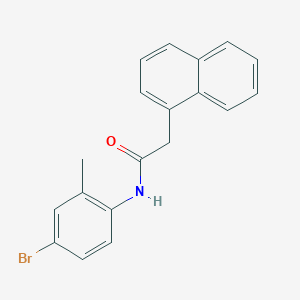

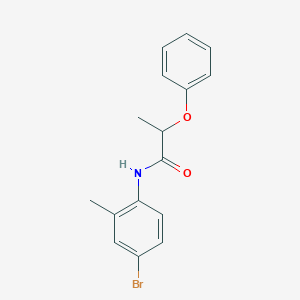

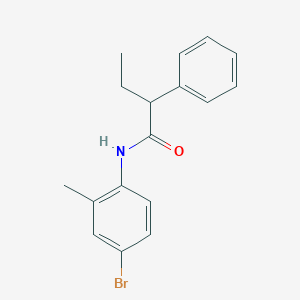
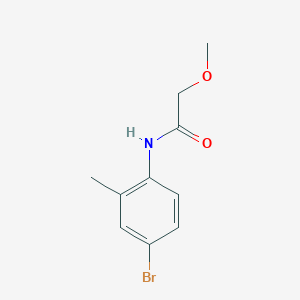

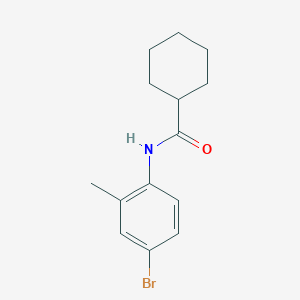
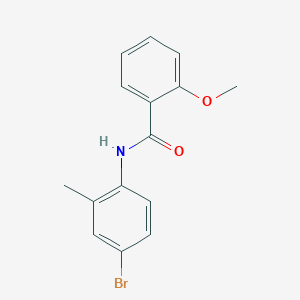
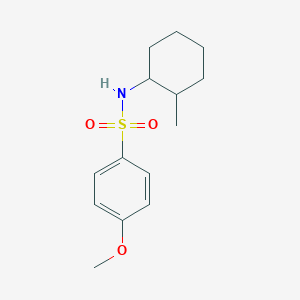

![2-[(3-Methylbenzoyl)oxy]phenyl 3-methylbenzoate](/img/structure/B291129.png)